molecular formula C12H9ClF5N3O2S B1412483 Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate CAS No. 1823182-49-5

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate

Cat. No.: B1412483
CAS No.: 1823182-49-5
M. Wt: 389.73 g/mol
InChI Key: NKUDJGSRVMNJPV-UHFFFAOYSA-N
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Description

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate is a useful research compound. Its molecular formula is C12H9ClF5N3O2S and its molecular weight is 389.73 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, leading to the modulation of enzyme activity and subsequent biochemical pathways. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it modulates the expression of genes involved in oxidative stress response and inflammatory pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase . It forms hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, leading to their inhibition. This inhibition results in the modulation of biochemical pathways and cellular processes, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on enzyme activity and cellular processes, with no significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, including inhibition of tumor growth and reduction of inflammation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in specific tissues, including the liver and kidneys . Its distribution is influenced by factors such as lipophilicity and protein binding affinity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments .

Properties

IUPAC Name

ethyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF5N3O2S/c1-2-23-8(22)5-24-12(17,18)10-20-19-9-7(13)3-6(4-21(9)10)11(14,15)16/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUDJGSRVMNJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate
Reactant of Route 3
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.